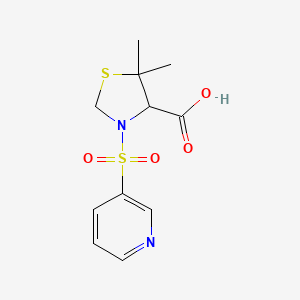![molecular formula C7H6ClNS B13897209 Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
Thieno[3,2-b]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]pyridine;hydrochloride is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . Thieno[3,2-b]pyridine derivatives have been extensively studied due to their potential therapeutic applications and their ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine derivatives typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4’‘,3’‘,2’‘:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production of thieno[3,2-b]pyridine derivatives often involves multicomponent synthesis strategies. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound . The use of automated synthesis equipment and high-throughput screening techniques further enhances the efficiency of industrial production processes.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-b]pyridine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of thieno[3,2-b]pyridine derivatives include bases, oxidizing agents, and reducing agents . For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base is a typical synthetic route .
Major Products Formed: The major products formed from these reactions include various functionalized thieno[3,2-b]pyridine derivatives, which exhibit a wide range of biological activities . These products are often used as intermediates in the synthesis of more complex compounds with enhanced pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]pyridine;hydrochloride has numerous scientific research applications across various fields . In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, thieno[3,2-b]pyridine derivatives have shown promise as anticancer, antifungal, anti-inflammatory, and antiviral agents . Additionally, these compounds are used in the development of new drugs and therapeutic agents targeting specific biological pathways .
Wirkmechanismus
The mechanism of action of thieno[3,2-b]pyridine;hydrochloride involves its interaction with various molecular targets and pathways . For example, some thieno[3,2-b]pyridine derivatives have been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]pyridine;hydrochloride can be compared with other similar compounds, such as thieno[2,3-b]pyridine and thieno[3,4-b]pyridine derivatives . While these compounds share a similar core structure, they differ in their substitution patterns and biological activities . Thieno[3,2-b]pyridine derivatives are unique in their ability to interact with specific molecular targets, making them valuable for the development of targeted therapies .
List of Similar Compounds:- Thieno[2,3-b]pyridine
- Thieno[3,4-b]pyridine
- Thieno[2,3-d]pyrimidine
- Thieno[3,2-d]pyrimidine
Eigenschaften
Molekularformel |
C7H6ClNS |
|---|---|
Molekulargewicht |
171.65 g/mol |
IUPAC-Name |
thieno[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |
InChI-Schlüssel |
BKKDXHWNVZSZSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)

![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)

![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)


![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


